1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione

Serotonin Receptor Ligands GPCR Binding Assays Medicinal Chemistry Scaffolds

Researchers developing 5-HT1A ligands or herbicidal pyridazinediones often face inconsistent receptor binding from generic scaffolds. This compound provides a well-characterized baseline. Key advantages: • Documented 5-HT1A affinity (Ki=186 nM) with >5.4-fold selectivity over 5-HT7/α1 receptors. • Serves as a reliable metabolic stability benchmark; related analogs show 56-78% parent remaining in human liver microsomes. • Expedites SAR studies and Syngenta-type agrochemical derivatization without de novo core synthesis. Ship globally.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13103086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N(C1=O)C)C
InChIInChI=1S/C7H10N2O2/c1-5-4-6(10)8(2)9(3)7(5)11/h4H,1-3H3
InChIKeyUHPPTEQXLPQLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione – Scaffold Identity & Procurement


1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione (CAS 717112-50-0, MF C7H10N2O2, MW 154.17 g/mol) is a tri-methylated heterocyclic compound belonging to the dihydropyridazinedione class, structurally defined by a six-membered diazine ring bearing two carbonyl groups at positions 3 and 6 and methyl substituents at N1, N2, and C4 [1]. The compound serves as a core scaffold for functionalized derivatives targeting serotonin (5-HT) receptor families, with the parent structure exhibiting measurable, quantifiable affinity for the 5-HT1A receptor [2][3]. The pyridazine-3,6-dione motif is established as a privileged structure in medicinal chemistry and agrochemical discovery programs due to its hydrogen-bonding capacity and metabolic stability profile relative to alternative lactam or imide systems [4].

Scaffold Trimethylated pyridazinedione core
Research use 5-HT1A receptor SAR and lead optimization
Selection context Reported affinity and selectivity baseline

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione – Substitution Limitations


Generic substitution of 1,2,4-trimethyl-1,2-dihydropyridazine-3,6-dione with unsubstituted or differently alkylated pyridazinediones introduces uncontrolled variability in receptor binding profiles and physicochemical properties. Radioligand displacement studies demonstrate that the trimethyl substitution pattern on the pyridazine-3,6-dione scaffold yields measurable 5-HT1A affinity (Ki = 186 nM) while maintaining selectivity against off-target receptors including 5-HT7 (Ki > 1000 nM) and α1-adrenergic receptors (Ki > 1000 nM) [1]. Altering the methylation pattern (e.g., N1-phenyl substitution) shifts 5-HT1A Ki values to the 11–54 nM range in functionalized derivatives, demonstrating that even minor substituent changes produce substantial affinity differences [2]. The core methylation state also influences the scaffold's electronic character and hydrogen-bonding capacity, which directly impacts downstream synthetic derivatization efficiency and biological target engagement [3].

1
Trimethyl substitution defines receptor selectivity; differently alkylated pyridazinediones may shift 5-HT1A binding profile and off-target engagement.
2
Arylpiperazine-functionalized analogs achieve higher affinity (reported Ki ranges in literature differ markedly); direct transfer of SAR may not apply to parent trimethyl scaffold.
3
Core methylation influences electronic character and hydrogen-bonding capacity; synthetic derivatization efficiency may differ from N-phenyl or unsubstituted systems.

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione – Differentiation Evidence


5-HT1A Receptor Affinity and Selectivity

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione demonstrates measurable affinity for the human 5-HT1A receptor with a Ki value of 186 nM in competitive radioligand displacement assays [1]. In the same experimental system, the compound exhibits negligible binding to 5-HT7 (Ki > 1000 nM) and α1-adrenergic receptors (Ki > 1000 nM), yielding a calculated selectivity ratio of >5.4-fold for 5-HT1A over these off-target GPCRs [1]. By comparison, unsubstituted 1,2-dihydropyridazine-3,6-dione derivatives lacking N1/N2/C4 methylation require arylpiperazine functionalization to achieve comparable affinity (Ki = 11–54 nM for optimized 1-phenyl derivatives) [2][3].

5-HT1A Affinity & Selectivity
Head-to-head
Target: Ki = 186 nM (5-HT1A), >1000 nM (5-HT7, α1). Selectivity ratio >5.4-fold over off-target GPCRs. Comparator: arylpiperazine derivatives require functionalization for 11-54 nM range.
Supports 5-HT1A SAR baseline and selectivity context.
Radioligand displacement in HEK293/rat tissue; [3H]8-OH-DPAT, [3H]5-CT, [3H]prazosin.
Serotonin Receptor Ligands GPCR Binding Assays Medicinal Chemistry Scaffolds

Metabolic Stability Advantage

The 1,2-dihydropyridazine-3,6-dione scaffold, of which 1,2,4-trimethyl-1,2-dihydropyridazine-3,6-dione is a core methylated derivative, demonstrates resistance to hydrolytic degradation under physiological pH conditions compared to alternative lactam systems such as quinazolidin-4(3H)-one and 2,3-dihydrophthalazine-1,4-dione [1]. In human liver microsome stability assessments of structurally related pyridazine-3,6-dione derivatives, compounds containing this scaffold show 56–78% parent compound remaining after 1-hour incubation, whereas comparator heterocyclic amides exhibit more rapid oxidative biotransformation [2]. The pyridazine-3,6-dione system's metabolic stability is attributed to the electron-deficient nature of the diazine ring, which reduces susceptibility to cytochrome P450-mediated oxidation relative to benzene-fused or saturated lactam counterparts [3].

Metabolic Stability
Class-level
56–78% parent remaining after 1 h in human liver microsomes (pyridazinedione derivatives) vs. 23% for Ko143 control.
Class-level metabolic stability context.
Data from structurally related compounds; 1,2,4-trimethyl analog not specifically reported.
Metabolic Stability Drug Discovery Amide Isostere

Predicted Physicochemical Profile

Predicted physicochemical parameters for 1,2,4-trimethyl-1,2-dihydropyridazine-3,6-dione include a calculated logP of -0.79, density of 1.2±0.1 g/cm³, boiling point of 222.1±23.0°C at 760 mmHg, and flash point of 87.8±15.0°C [1]. The negative logP value indicates hydrophilic character relative to N-phenyl-substituted analogs (e.g., 1-phenyl derivatives with logP > 2.0). By comparison, pyrazine-2,3-dione derivatives—a common alternative diazine-dione scaffold—typically exhibit lower thermal stability (decomposition at 180–200°C) and increased aqueous solubility, while quinazolidin-4(3H)-one analogs show higher logP values (1.5–2.5) and correspondingly reduced aqueous solubility . These differences arise from the distinct electronic distribution in the 1,2-diazine ring system versus 1,4-diazine (pyrazine) or benzene-fused lactam architectures.

Predicted Physicochemical Profile
Data to verify
logP -0.79, bp 222.1±23.0°C (760 mmHg), density 1.2±0.1 g/cm³. Negative logP contrasts with N-phenyl analogs (logP >2.0).
Informs formulation and handling context.
Predicted values; experimental validation not reported.
Physicochemical Properties Drug-Likeness Compound Procurement

Herbicidal Scaffold Utility

The pyridazine-3,6-dione core structure, encompassing 1,2,4-trimethyl-1,2-dihydropyridazine-3,6-dione, is established in patent literature as a privileged scaffold for herbicidal substituted phenyl-pyridazinediones and pyridazinone derivatives (Formula I compounds) [1][2]. Syngenta patent WO-2019137851-A1 and related patent families explicitly claim pyridazinedione derivatives for controlling undesirable plant growth, particularly broad-leaved dicotyledonous weeds in crop settings [1]. By comparison, the commercial herbicide maleic hydrazide (1,2-dihydro-3,6-pyridazinedione; the unsubstituted parent scaffold) is a systemic plant growth regulator and post-harvest sprouting inhibitor . The 1,2,4-trimethyl substitution pattern represents a methylated analog of this commercially validated scaffold, offering differentiated physicochemical properties while retaining the core herbicidal pharmacophore.

Herbicidal Scaffold Utility
Class-level
Pyridazine-3,6-dione core claimed in Syngenta patents (WO-2019137851-A1) for broadleaf weed control. Unsubstituted parent (maleic hydrazide) is a commercial herbicide.
Supports agrochemical research fit and scaffold validation.
Exact trimethyl analog herbicidal efficacy not reported in open literature.
Agrochemical Discovery Herbicide Scaffolds Plant Growth Regulation

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione – Application Scenarios


5-HT1A SAR Studies and Lead Optimization

This compound is optimally deployed as a core scaffold for structure-activity relationship (SAR) studies targeting serotonin 5-HT1A receptor modulation. Its documented Ki of 186 nM for 5-HT1A, combined with >5.4-fold selectivity against 5-HT7 and α1-adrenergic receptors, provides a well-characterized baseline affinity and selectivity profile from which functionalized derivatives can be systematically developed [1]. Researchers can introduce N-(4-aryl-1-piperazinyl)alkyl chains at the N1 or N2 positions to modulate affinity, with literature precedent demonstrating that such functionalization shifts 5-HT1A Ki values from the 72–110 nM range (moderate affinity) to 1.25–40 nM (high affinity) [2]. The trimethyl substitution pattern offers a differentiated electronic environment compared to N-phenyl analogs, potentially altering metabolic stability and CNS penetration characteristics.

Herbicidal Pyridazinedione Derivative Synthesis

The pyridazine-3,6-dione core serves as a key intermediate in the synthesis of herbicidal substituted phenyl-pyridazinediones, as claimed in Syngenta patent WO-2019137851-A1 and related intellectual property [3]. 1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione provides a methylated scaffold that can be further functionalized to generate proprietary herbicidal candidates. The compound's established relationship to maleic hydrazide—a commercial systemic herbicide and plant growth regulator—validates the agronomic relevance of the pyridazinedione pharmacophore . Procurement of this trimethyl analog enables exploration of structure-activity relationships for weed control applications, particularly against broad-leaved dicotyledonous species, without requiring de novo scaffold synthesis.

Metabolic Stability and Amide Isostere Screening

This compound is appropriate for inclusion in metabolic stability screening cascades where the pyridazine-3,6-dione scaffold is being evaluated as an amide or imide isostere. Literature data for structurally related pyridazine-3,6-dione derivatives demonstrate 56–78% parent compound remaining after 1-hour incubation in human liver microsomes, indicating favorable resistance to oxidative metabolism relative to alternative lactam systems [4]. Researchers comparing heterocyclic scaffolds for lead optimization programs can use 1,2,4-trimethyl-1,2-dihydropyridazine-3,6-dione as a representative methylated pyridazinedione to benchmark metabolic stability, aqueous solubility (predicted logP = -0.79), and synthetic tractability against quinazolidinone, phthalazinedione, or pyrazinedione alternatives [5].

GPCR Selectivity Profiling Reference

Given its well-defined receptor binding profile—measurable 5-HT1A affinity (Ki = 186 nM) with negligible binding to 5-HT7 (Ki > 1000 nM) and α1-adrenergic receptors (Ki > 1000 nM)—this compound can serve as a selectivity reference standard in GPCR profiling panels [1]. In competitive radioligand binding assays across serotonin and adrenergic receptor subtypes, the compound provides a reproducible baseline signal for 5-HT1A engagement while demonstrating minimal off-target activity at structurally related aminergic GPCRs. This profile makes it a useful comparator when evaluating novel 5-HT1A ligands or when calibrating assay systems for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
5-HT1A SAR studies
Defined 5-HT1A affinity baseline and selectivity profile
Affinity modulation via N-functionalization; off-target receptor screening
Herbicidal scaffold synthesis
Methylated pyridazinedione core with reported herbicidal pharmacophore
Weed control SAR evaluation; broadleaf species activity assessment
Metabolic stability screening
Class-level microsomal stability of pyridazine-3,6-dione scaffold
Metabolic half-life comparison against alternative amide isosteres
GPCR selectivity reference
Selectivity window against 5-HT7 and α1-adrenergic receptors
Off-target binding assessment in aminergic GPCR panels
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